1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (CAS: 400084-97-1) is a dihydropyridine derivative featuring a 2-chlorobenzyl substituent at position 1, a trifluoromethyl group at position 6, and a carboxamide moiety at position 2. Its molecular formula is C₁₄H₁₀ClF₃N₂O₂, with a molecular weight of 330.69 g/mol . The compound is supplied industrially by manufacturers such as CHEMLYTE SOLUTIONS CO., LTD., primarily for research and pharmaceutical intermediate applications . Precautionary handling measures (e.g., P101) are noted in safety data sheets, advising proper labeling and medical consultation if exposed .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-10-4-2-1-3-8(10)7-20-11(14(16,17)18)6-5-9(12(19)21)13(20)22/h1-6H,7H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMWESYOQQIRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It functions as a MEK inhibitor, which is crucial for the treatment of hyperproliferative diseases, including various types of cancer. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Properties
Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or as an adjunct therapy in treating infections .
Case Study 1: MEK Inhibition in Cancer Treatment
A study demonstrated that the compound effectively inhibited MEK activity in several cancer cell lines, leading to reduced tumor growth in xenograft models. The results indicated that continuous dosing resulted in significant tumor regression, highlighting its therapeutic potential .
Case Study 2: Anti-inflammatory Application
In a preclinical model of asthma, administration of this compound resulted in decreased airway hyperresponsiveness and inflammation markers. These findings suggest its utility in managing asthma symptoms and potentially other inflammatory conditions .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The 3,4-dichloro analog has higher lipophilicity (ClogP ~2.8 vs. ~2.5 for mono-Cl), which may enhance membrane permeability but reduce solubility .
Functional Group Modifications
Carboxamide vs. Ester Derivatives
Replacing the carboxamide with an ester group (e.g., methyl ester) reduces hydrogen-bonding capacity, impacting solubility and target interaction:
| Compound Name | Functional Group (Position 3) | Molecular Formula | MW (g/mol) | CAS No. | Source |
|---|---|---|---|---|---|
| Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | COOCH₃ | C₉H₁₈ClN | 221.14 | EN300-734976 |
Impact : The ester derivative’s lower molecular weight and altered polarity may favor different pharmacokinetic profiles compared to carboxamide analogs .
Trifluoromethyl vs. Other Substituents
Compounds with alternative electron-withdrawing groups (e.g., methanesulfonyl) demonstrate varied bioactivity:
Comparison : The trifluoromethyl group in the target compound offers metabolic resistance and enhanced electronegativity, whereas methanesulfonyl may improve solubility but reduce target affinity .
Physicochemical and Handling Data
| Property | Target Compound | 4-Chloro Analog | 3,4-Dichloro Analog |
|---|---|---|---|
| Molecular Weight | 330.69 | 330.69 | 365.13 |
| Purity | N/A | 99% | 95% |
| Precautionary Measures | P101 | N/A | N/A |
Note: The higher purity of the 4-chloro analog (99%) suggests optimized synthesis protocols, while the target compound’s SDS emphasizes handling precautions .
Biological Activity
1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (CAS No. 400084-97-1) is a compound that belongs to the class of pyridinecarboxamides. Its unique structure, characterized by a chlorophenyl group and a trifluoromethyl group, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₀ClF₃N₂O₂
- Molecular Weight : 330.69 g/mol
- IUPAC Name : 1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound may exhibit inhibitory or stimulatory effects on various biochemical pathways:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity and thus influencing metabolic processes.
- Cellular Processes : It has been suggested that this compound may affect cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Case Study : A study evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth at low concentrations .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Research Findings : In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens:
- Evaluation : It was screened against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
